

Analytical techniques for the characterization of 2-(4-Chlorophenoxy)nicotinaldehyde

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)nicotinaldehyde

CAS No.: 478031-03-7

Cat. No.: B1273422

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Introduction & Scope

2-(4-Chlorophenoxy)nicotinaldehyde (CAS: 478031-03-7) is a critical heterocyclic intermediate employed in the synthesis of agrochemicals (specifically succinate dehydrogenase inhibitor fungicides) and pharmaceutical scaffolds. Structurally, it consists of a pyridine ring substituted with a reactive formyl group at the C3 position and a lipophilic 4-chlorophenoxy moiety at the C2 position.

The presence of the aldehyde functionality (

) combined with the basic nitrogen of the pyridine ring presents unique analytical challenges.

The molecule is susceptible to autoxidation (forming the corresponding nicotinic acid) and nucleophilic attack. This guide provides a robust, multi-modal characterization strategy designed to ensure the identity, purity, and stability of this intermediate.

Physicochemical Profile

Before instrumental analysis, the fundamental properties must be established to guide solvent selection and chromatographic parameters.

| Property | Value / Characteristic | Analytical Relevance |
|-------------------|---|--|
| Molecular Formula | | MS Parent Ion (): 234.03 |
| Molecular Weight | 233.65 g/mol | Mass Spectrometry settings |
| LogP (Predicted) | ~2.8 | Retentive on C18; requires high % organic mobile phase |
| Solubility | High: DMSO, ACN, CH ₂ Cl ₂ Cl Low: Water.[1][2] | Sample diluent selection (Use ACN or MeOH) |
| Reactivity | Aldehyde oxidation; Schiff base formation | Avoid amine-containing solvents; minimize air exposure |

Method A: High-Performance Liquid Chromatography (HPLC)[3][4][5][6]

Objective: Quantitative purity assessment and identification of process impurities (starting materials and degradants).

Rationale: A Reverse-Phase (RP) method is selected.[3] The basic pyridine nitrogen can interact with free silanols on silica columns, causing peak tailing. To mitigate this, an acidic mobile phase is strictly required to protonate the nitrogen or suppress silanol ionization.

Protocol:

- Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.
- Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
- ,
- .

- Mobile Phase A: 0.1% Phosphoric Acid () in Water.
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate:
.
- Column Temp:
.
- Detection:
(Primary),
(Secondary for non-conjugated impurities).

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|------------|------------------|------------------|------------------|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |

Critical Impurity Markers:

- 2-Chloronicotinaldehyde (Starting Material): Elutes early (more polar).
- 4-Chlorophenol (Starting Material): Elutes mid-gradient.

- 2-(4-Chlorophenoxy)nicotinic acid (Oxidation Degradant): Elutes earlier than the aldehyde due to the carboxylate polarity.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Structural confirmation and detection of volatile organic impurities (VOIs).

Rationale: While aldehydes can be thermally labile, **2-(4-Chlorophenoxy)nicotinaldehyde** is sufficiently stable for GC analysis if injector temperatures are controlled. GC-MS provides a definitive fragmentation pattern (fingerprint) that HPLC-UV cannot.

Protocol:

- Inlet: Split mode (20:1),
 . Note: Ensure liner is deactivated (silanized) to prevent aldehyde adsorption.
- Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms),
 .
- Carrier Gas: Helium at
 (Constant Flow).
- Oven Program:
 - hold for 1 min.
 - Ramp
 to
 .
 - Hold 5 min.
- MS Source: Electron Impact (EI),

Expected Fragmentation:

- Molecular Ion (): 233/235 (Chlorine isotope pattern 3:1).
- Base Peak: Loss of formyl radical () or cleavage of the ether linkage.
- Diagnostic Ion: 128 (Chlorophenol fragment) and 106 (Nicotinaldehyde fragment).

Method C: Spectroscopic Identification (NMR & IR)

Objective: Absolute structural validation.

1. Nuclear Magnetic Resonance (

-NMR):

- Solvent: (Preferred for solubility) or .
- Key Signals:
 - (s, 1H): Aldehyde proton (Diagnostic).
 - : Pyridine ring protons (Look for dd splitting patterns characteristic of 2,3-substitution).
 - : Aromatic protons of the chlorophenoxy group (AA'BB' system).

2. Infrared Spectroscopy (FT-IR):

- Technique: ATR (Attenuated Total Reflectance) on neat solid.
- Key Bands:
 - :
Stretch (Aldehyde).
 - :
Fermi resonance (Aldehyde doublet).
 - : Pyridine ring skeletal vibrations.
 - :
Ether stretch.

Orthogonal Method: Aldehyde Content by Titration

Objective: "Trustworthiness" check. If reference standards are unavailable for HPLC, this wet-chemistry method determines absolute purity based on the aldehyde functional group.

Protocol (Hydroxylamine Method):

- Dissolve
of sample in
Ethanol.
- Add
of 0.5 M Hydroxylamine Hydrochloride (in 80% Ethanol/Water).
 - Reaction:
- Allow to stand for 30 mins.
- Titrate the liberated

with

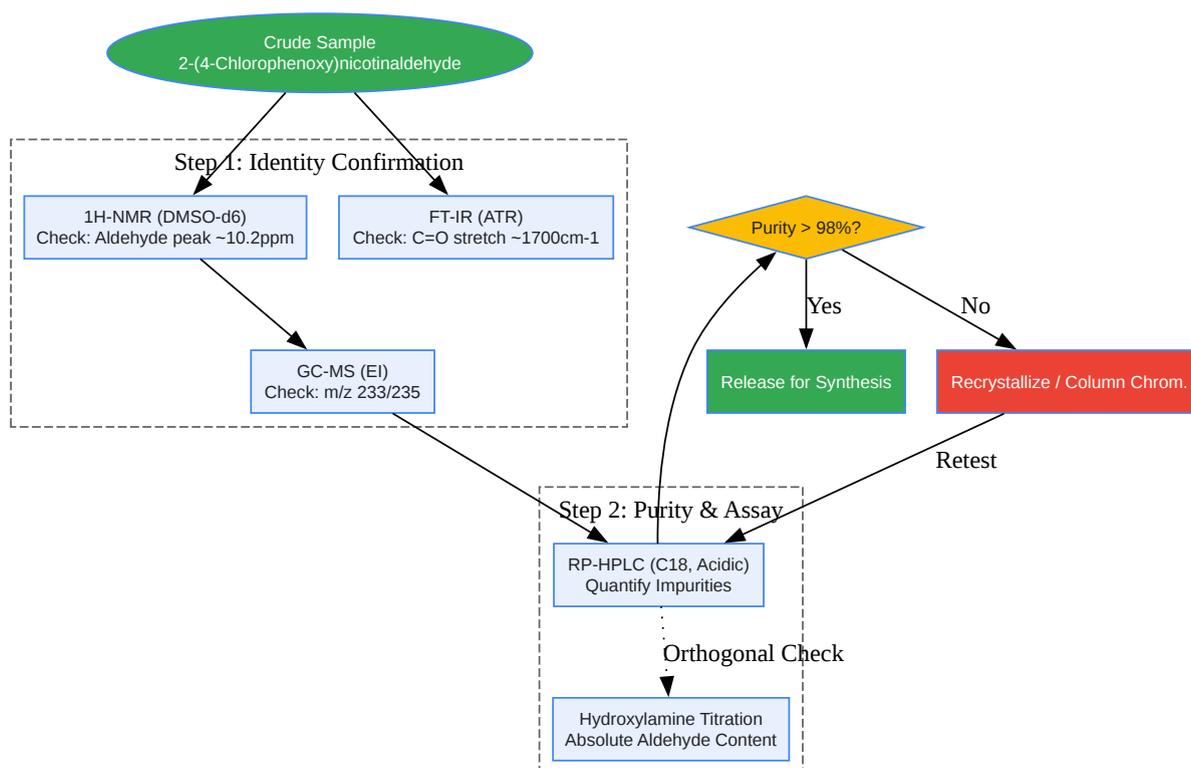
using a potentiometric titrator or Bromophenol Blue indicator.

- Calculation:

Visualization of Workflows

Diagram 1: Analytical Characterization Workflow

This flowchart illustrates the decision matrix for characterizing the sample based on the stage of development.

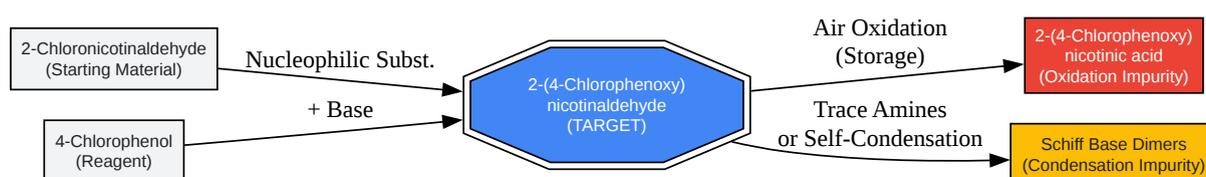


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Caption: Step-by-step decision matrix for the structural validation and purity assessment of the target intermediate.

Diagram 2: Impurity Origin & Degradation Logic

Understanding where impurities come from is essential for interpreting HPLC data.



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Caption: Chemical pathway map relating starting materials (SM) and environmental stressors to potential impurities detectable by HPLC.

References

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Sources

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